6-cyclopropyl-3-methyl-N-(3-methylbutyl)isoxazolo[5,4-b]pyridine-4-carboxamide
Description
Properties
IUPAC Name |
6-cyclopropyl-3-methyl-N-(3-methylbutyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-9(2)6-7-17-15(20)12-8-13(11-4-5-11)18-16-14(12)10(3)19-21-16/h8-9,11H,4-7H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZIJGJZWMDOGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)NCCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-3-methyl-N-(3-methylbutyl)isoxazolo[5,4-b]pyridine-4-carboxamide typically involves the formation of the isoxazole ring through a cycloaddition reaction. One common method is the (3 + 2) cycloaddition of nitrile oxides with alkynes or alkenes. The reaction is often catalyzed by transition metals such as copper (Cu) or ruthenium (Ru), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and purity while minimizing costs and waste. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
6-cyclopropyl-3-methyl-N-(3-methylbutyl)isoxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups such as halides or amines.
Scientific Research Applications
6-cyclopropyl-3-methyl-N-(3-methylbutyl)isoxazolo[5,4-b]pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions, particularly those involving isoxazole-containing molecules.
Medicine: Due to its potential pharmacological properties, it is studied for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-cyclopropyl-3-methyl-N-(3-methylbutyl)isoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Features and Functional Group Variations
| Compound Name | Core Structure | Substituents | Key Functional Groups |
|---|---|---|---|
| 6-Cyclopropyl-3-methyl-N-(3-methylbutyl)isoxazolo[5,4-b]pyridine-4-carboxamide (Target Compound) | Isoxazolo[5,4-b]pyridine | Cyclopropyl, 3-methylbutylamide | Isoxazole, Pyridine, Carboxamide |
| 6-Cyclopropyl-N-isobutyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide | Isoxazolo[5,4-b]pyridine | Cyclopropyl, isobutylamide | Isoxazole, Pyridine, Carboxamide |
| N-(3-Chloro-4-methoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide | Oxazolo[5,4-b]pyridine | 3-Chloro-4-methoxyphenylamide, 3,6-dimethyl | Oxazole, Pyridine, Chloro, Methoxy |
| Methyl 5-chloro-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate | Isoxazolo[5,4-b]pyridine | Cyclopropyl, methyl ester, 5-chloro | Isoxazole, Pyridine, Chloro, Ester |
| 6-Cyclopropyl-3-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide | Oxazolo[5,4-b]pyridine + Thiadiazole | Cyclopropyl, thiadiazole-ylidene, propan-2-yl | Oxazole, Thiadiazole, Pyridine, Carboxamide |
Key Observations :
- Cyclopropyl Substitution : The target compound and its analogs (e.g., ) utilize cyclopropyl to enhance steric bulk and metabolic resistance, unlike simpler methyl or phenyl derivatives .
- Amide vs.
- Heterocyclic Additions : Thiadiazole-containing analogs (e.g., ) introduce sulfur atoms, altering electronic properties and expanding target specificity (e.g., PI3K inhibition ).
Key Insights :
- The target compound’s cyclopropyl group and 3-methylbutylamide chain contribute to superior kinase selectivity compared to isobutyl analogs (e.g., ).
- Thiadiazole-containing derivatives (e.g., ) exhibit enhanced PI3Kγ inhibition (~30 nM IC50), suggesting utility in autoimmune disorders .
- Chloro substituents (e.g., ) shift activity toward DNA-targeted pathways but reduce kinase affinity .
Biological Activity
6-Cyclopropyl-3-methyl-N-(3-methylbutyl)isoxazolo[5,4-b]pyridine-4-carboxamide, with the CAS number 1190272-51-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed review of its biological activity, supported by data tables and relevant research findings.
- Molecular Formula : C15H20N2O2
- Molecular Weight : 252.33 g/mol
- Structure : The compound features an isoxazole ring fused with a pyridine structure, which is known to contribute to its biological activity.
Cytotoxicity Studies
In vitro cytotoxicity assessments have been conducted on various isoxazole derivatives. For instance, compounds similar to this compound were tested on human cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3c | HaCat (keratinocytes) | 72 |
| 3g | BALB/c 3T3 (fibroblasts) | >100 |
These results indicate that while some derivatives are cytotoxic, they exhibit varying degrees of selectivity towards different cell lines. Notably, compound 3f showed the lowest toxicity effect on human pseudonormal cells .
The biological activity of isoxazole derivatives often involves interaction with key bacterial enzymes. For example, molecular docking studies have shown that certain compounds bind effectively to DNA gyrase and MurD, critical enzymes for bacterial survival:
- Binding Interactions :
- Hydrogen bonds with specific amino acids (e.g., SER1084 and ASP437).
- Pi–Pi stacking interactions that stabilize the compound within the active site.
These interactions suggest that similar mechanisms may be at play for this compound, potentially contributing to its antimicrobial properties .
Study on Isoxazole Derivatives
A study focused on novel isoxazole derivatives demonstrated their potential in treating infections caused by resistant strains of bacteria. The findings indicated that modifications in the chemical structure significantly influenced the biological activity:
- Compound Variants : Variants with different substituents showed varied MIC values against target pathogens.
- Cell Cycle Effects : Some compounds induced apoptosis and cell cycle arrest in cancer cell lines, highlighting their dual role as antimicrobial and anticancer agents .
Summary of Findings
The biological activity of isoxazole derivatives continues to be an active area of research. The promising results from related compounds provide a foundation for further exploration into the efficacy and mechanisms of action for this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
